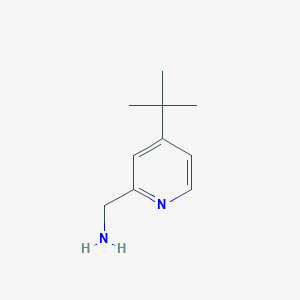

(4-(tert-Butyl)pyridin-2-yl)methanamine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-tert-butylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRNBXHJFPAVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization Strategies

Amine-Centered Transformations

The primary amine functionality is a potent nucleophile and a site for numerous classical and modern organic transformations. These reactions allow for the introduction of a vast range of functional groups, profoundly altering the molecule's steric and electronic properties.

Electrophilic Derivatizations (e.g., acylation, sulfonylation)

The lone pair of electrons on the nitrogen atom of the primary amine makes it highly susceptible to attack by electrophiles. Acylation and sulfonylation are fundamental derivatizations that convert the amine into corresponding amides and sulfonamides, respectively.

Acylation: This reaction typically involves treating (4-(tert-Butyl)pyridin-2-yl)methanamine with an acylating agent such as an acid chloride, anhydride, or an activated carboxylic acid. The resulting N-acyl derivatives are fundamental motifs in many biologically active compounds. The reaction is generally high-yielding and proceeds under mild conditions, often requiring a non-nucleophilic base to neutralize the acid byproduct.

Sulfonylation: Similarly, the amine readily reacts with sulfonyl chlorides in the presence of a base to form stable sulfonamides. This transformation is crucial for installing sulfonyl groups, which are known to act as bioisosteres of other functional groups and can participate in hydrogen bonding. While direct experimental data for the sulfonylation of this compound is not prevalent in literature, the reactivity is analogous to similar primary amines, leading to robust sulfonamide linkages. For instance, related structures involving a primary amine attached to a heterocyclic core readily undergo sulfonylation to form stable derivatives. researchgate.net

| Transformation | Electrophile | Typical Base | Solvent |

|---|---|---|---|

| Acylation | Acetyl Chloride | Triethylamine, Pyridine (B92270) | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Acylation | Acetic Anhydride | Triethylamine, DMAP (cat.) | DCM, THF |

| Sulfonylation | Benzenesulfonyl Chloride | Pyridine, NaOH (aq) | Pyridine, Toluene/H₂O (Schotten-Baumann) |

| Sulfonylation | Tosyl Chloride | Triethylamine | DCM |

Nucleophilic Additions and Substitutions

As a primary amine, this compound is an excellent nucleophile for substitution reactions. A prominent example is its use in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org In this context, the amine acts as the nucleophilic partner, coupling with aryl halides or triflates to form a new carbon-nitrogen bond. libretexts.orgyoutube.com This reaction is a cornerstone of modern synthetic chemistry for constructing arylamines, which are ubiquitous in pharmaceuticals and electronic materials. semanticscholar.org The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. youtube.com

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. libretexts.org

| Aryl Halide/Triflate | Palladium Precatalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Aryl Bromide | Pd₂(dba)₃ | XPhos, SPhos, BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 °C |

| Aryl Chloride | Pd(OAc)₂ | BrettPhos, RuPhos | K₂CO₃, Cs₂CO₃ | Toluene, t-Amyl alcohol | 100-120 °C |

| Aryl Triflate | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 80-100 °C |

Formation of Imines and Related Derivatives

The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product. dtu.dk The resulting imine contains a C=N double bond, where the nitrogen is connected to the (4-(tert-butyl)pyridin-2-yl)methyl group. Such pyridin-2-yl-imino structures are important ligands in coordination chemistry and intermediates in organic synthesis. nih.gov

The synthesis can be catalyzed by acids or proceed under neutral conditions with dehydrating agents like molecular sieves. Modern methods for imine synthesis focus on mild and efficient conditions, sometimes employing metal or organocatalysts to facilitate the condensation. dtu.dknih.gov

Pyridine Ring Reactivity Modulations

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity. While electrophilic substitution is difficult, the ring is amenable to nucleophilic attack and metal-catalyzed cross-coupling reactions, particularly after halogenation. Direct C-H functionalization offers a more atom-economical approach to derivatization.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

To functionalize the pyridine ring of this compound using cross-coupling reactions, a derivative bearing a leaving group such as a halogen (Br, I) or a triflate is typically required. The position of this leaving group dictates the regioselectivity of the coupling.

Suzuki-Miyaura Coupling: This reaction would couple a halogenated derivative of the title compound with a boronic acid or ester to form a new C-C bond. nih.gov The reactivity of different positions on the pyridine ring varies. For dihalopyridines, coupling often occurs preferentially at the 2- or 4-positions over the 3-position. rsc.org Therefore, a hypothetical 5-bromo-4-(tert-butyl)pyridin-2-yl)methanamine would be expected to undergo Suzuki coupling at the 5-position.

Sonogashira Coupling: This reaction couples a halo-derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl substituent onto the pyridine ring. This is a powerful method for creating conjugated systems used in materials science.

The amine group in the starting material would likely need to be protected (e.g., as a Boc-carbamate) before performing these cross-coupling reactions to prevent side reactions with the catalyst or reagents.

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted pyridine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted pyridine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Amino-substituted pyridine |

Direct C-H Functionalization of the Pyridine Nucleus

Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization (e.g., halogenation) of the pyridine ring, making it a more sustainable and efficient process. rsc.org For the pyridine ring in this compound, the most likely positions for C-H activation are C-3, C-5, and C-6. The electronic nature and steric hindrance of the existing substituents play a crucial role in directing the regioselectivity.

Transition metal catalysis, particularly with rhodium, iridium, or palladium, can enable the coupling of the pyridine C-H bonds with various partners like alkenes, alkynes, or arenes. nih.gov For instance, rhodium(I) catalysts have been shown to facilitate the ortho-alkylation of pyridines via C-H bond activation. nih.gov Given the substitution pattern of the title compound, functionalization at the C-3 or C-5 positions would be the most probable outcome, depending on the specific catalytic system and directing group effects.

Influence of the tert-Butyl Substituent on Regioselectivity and Electronic Properties

The tert-butyl group at the 4-position of the pyridine ring profoundly influences the electronic environment and the regioselectivity of reactions involving this compound. This influence stems from a combination of steric hindrance and electronic effects.

Electronic Properties: The tert-butyl group is a well-known electron-donating group through inductive effects (+I effect). This donation of electron density partially counteracts the electron-withdrawing nature of the pyridine nitrogen atom. As a result, the pyridine ring in this compound is more electron-rich compared to unsubstituted pyridine, which can affect the rates of both electrophilic and nucleophilic substitution reactions. The increased electron density particularly at the ortho and para positions relative to the tert-butyl group (C2, C6, and C4) makes the ring more susceptible to electrophilic attack than pyridine itself, although such reactions are still generally difficult on the pyridine nucleus.

Regioselectivity: The regioselectivity of reactions is governed by both electronic and steric factors. The bulky tert-butyl group creates significant steric hindrance around the 4-position, which can direct incoming reagents to other, less hindered positions on the pyridine ring.

Electrophilic Aromatic Substitution: For electrophilic attack on the pyridine ring, the nitrogen atom deactivates the ring, particularly at the C2, C4, and C6 positions. The electron-donating tert-butyl group at C4 would favor substitution at the ortho (C3 and C5) positions. However, the inherent deactivation of the pyridine ring towards electrophiles means that such reactions typically require harsh conditions.

Nucleophilic Aromatic Substitution: In reactions involving nucleophilic attack on the pyridine ring, the presence of a good leaving group is typically required. The tert-butyl group's electron-donating nature would slightly disfavor nucleophilic attack compared to unsubstituted pyridine.

Reactions at the Aminomethyl Group: The reactivity of the primary amine at the 2-position is also influenced. The electronic effects of the 4-tert-butyl group are transmitted through the pyridine ring to the aminomethyl substituent, potentially modulating its basicity and nucleophilicity, albeit to a lesser extent than direct substitution.

The following table summarizes the anticipated influence of the 4-tert-butyl group on the regioselectivity of various reactions.

| Reaction Type | Expected Regioselectivity | Rationale |

| Electrophilic Aromatic Substitution | Favors C3 and C5 positions | The directing effect of the aminomethyl group (ortho, para-directing) and the tert-butyl group (ortho, para-directing) combined with the deactivating effect of the ring nitrogen. |

| Nucleophilic Substitution on the Ring | Dependent on leaving group position | The tert-butyl group offers significant steric hindrance at the 4-position and adjacent positions. |

| Derivatization of the Aminomethyl Group | High selectivity at the amine | The primary amine is the most nucleophilic site for reactions like acylation, alkylation, and Schiff base formation. |

Oxidative and Reductive Transformations of the Compound

The this compound molecule possesses several sites susceptible to oxidative and reductive transformations, including the pyridine nitrogen, the primary amine, and the aromatic ring.

Oxidative Transformations:

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The presence of the electron-donating tert-butyl group may facilitate this oxidation compared to unsubstituted pyridine.

Oxidation of the Aminomethyl Group: The primary amine can be oxidized to various functional groups. For instance, mild oxidation could potentially lead to an imine or, under more vigorous conditions, to a carboxylic acid (picolinic acid derivative).

Oxidation of the Pyridine Ring: The aromatic ring is generally resistant to oxidation, but under harsh conditions, it can be cleaved. Photooxidation, particularly in the presence of sensitizers, could lead to the formation of hydroperoxides, as has been observed in related heterocyclic systems. rsc.org

Reductive Transformations:

Reduction of the Pyridine Ring: The pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation, typically using catalysts like platinum, palladium, or rhodium under hydrogen pressure. The reaction conditions can be controlled to achieve partial or full reduction.

Reductive Amination: While the compound itself is a primary amine, it can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.

Potential for Hydrogenolysis: Under forcing reduction conditions, particularly with catalysts like palladium on carbon (Pd/C), there is a possibility of hydrogenolysis of the C-N bond of the aminomethyl group, leading to the formation of 4-tert-butyl-2-methylpyridine. nih.gov

Below is a table outlining potential oxidative and reductive transformations.

| Transformation | Reagent(s) | Potential Product(s) |

| N-Oxidation | m-CPBA, H₂O₂ | (4-(tert-Butyl)-1-oxido-pyridin-2-yl)methanamine |

| Amine Oxidation | Mild oxidizing agents | 4-(tert-Butyl)-2-(iminomethyl)pyridine |

| Ring Reduction | H₂, PtO₂ or Rh/C | (4-(tert-Butyl)piperidin-2-yl)methanamine |

| Reductive Alkylation | Aldehyde/Ketone, NaBH₃CN | N-alkyl-(4-(tert-Butyl)pyridin-2-yl)methanamine |

Explorations of Pericyclic and Multicomponent Reactions

The structural features of this compound allow for its potential participation in pericyclic and multicomponent reactions, which are powerful tools for the construction of complex molecular architectures.

Pericyclic Reactions:

Pyridine and its simple derivatives are generally poor dienes in Diels-Alder [4+2] cycloaddition reactions due to the aromaticity of the ring. However, they can participate in inverse-electron-demand Diels-Alder reactions when reacted with electron-rich dienophiles, especially when the pyridine ring is activated with electron-withdrawing groups. While no specific examples of pericyclic reactions involving this compound are reported in the literature, the possibility of its participation in such transformations under specific conditions cannot be entirely ruled out, particularly if the pyridine nitrogen is quaternized or oxidized.

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient in medicinal chemistry and drug discovery. The primary amine of this compound makes it an excellent candidate for participation in several well-known MCRs.

Ugi and Passerini Reactions: The primary amine can act as the amine component in the Ugi four-component reaction (with an aldehyde, a carboxylic acid, and an isocyanide) or the Passerini three-component reaction (with an aldehyde and a carboxylic acid, if the amine is first converted to an isocyanide).

Mannich-type Reactions: The compound can serve as the amine component in Mannich reactions, reacting with a non-enolizable aldehyde and a compound containing an acidic proton to form a β-amino carbonyl compound.

Hantzsch Pyridine Synthesis and related reactions: While the compound itself is a pyridine, its primary amine functionality could be utilized in the synthesis of other heterocyclic structures through MCRs. For instance, it could be a building block in the synthesis of substituted dihydropyrimidines or other nitrogen-containing heterocycles. researchgate.net

The following table illustrates the potential role of this compound in various multicomponent reactions.

| Multicomponent Reaction | Role of the Compound | Other Components | Potential Product Class |

| Ugi Reaction | Amine | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |

| Passerini Reaction | (as the corresponding isocyanide) | Aldehyde, Carboxylic Acid | α-Acyloxy carboxamide |

| Mannich Reaction | Amine | Aldehyde, Enolizable Ketone/Ester | β-Amino carbonyl compound |

| Biginelli-type Reaction | Amine/Nucleophile | Aldehyde, β-Ketoester | Dihydropyrimidine derivatives |

Mechanistic Investigations of Transformations Involving 4 Tert Butyl Pyridin 2 Yl Methanamine

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for transformations involving pyridine-containing ligands heavily relies on a combination of experimental evidence and computational chemistry. Density Functional Theory (DFT) has become an indispensable tool for mapping out the energetic landscapes of reaction mechanisms, identifying key intermediates, and calculating the activation energies of transition states.

For instance, in studies of related pyridine-based molecules, DFT calculations have been used to detail complex catalytic cycles. A notable example is the palladium-catalyzed methylation of 2-phenylpyridine, where the mechanism involves several key events: C-H bond activation, oxidative or homolytic cleavage of a peroxide, C-C bond activation, and reductive elimination to form the final C-C bond rsc.org. Both radical and non-radical pathways are often considered, with computational energetics helping to identify the most favorable route rsc.org.

In another mechanistic study on the palladium-catalyzed hydrolysis of an imine derived from a pyridine (B92270) amine, DFT calculations were employed to understand the crucial role of the pyridine moiety. The calculations revealed that coordination of the pyridine nitrogen to the palladium catalyst lowers the activation barrier for the key hydration step by a significant margin compared to the pathway without pyridine involvement mdpi.com. This highlights how computational models can pinpoint the specific contributions of different parts of the molecule to the reaction pathway.

Table 1: Example of Calculated Activation Barriers in a Pd-Catalyzed Reaction This table illustrates the type of data generated from DFT studies to compare different mechanistic pathways. Data is hypothetical and based on findings for analogous systems mdpi.com.

| Reaction Step | Pathway | Activation Barrier (kcal/mol) |

| Hydration | Without Pyridine Coordination | 37.57 |

| Hydration | With Pyridine Coordination | 31.96 |

| Difference | -5.61 |

Role of the Pyridine Nitrogen in Catalytic Activation

The nitrogen atom within the pyridine ring of (4-(tert-Butyl)pyridin-2-yl)methanamine plays a central role in catalytic activation, primarily through its ability to coordinate to metal centers. This coordination is a critical first step in many catalytic cycles, serving as an anchoring point that directs the reactivity of the substrate.

In palladium-catalyzed reactions, the interaction between the pyridine nitrogen and the palladium atom can lead to a decrease in the electronic charge density on other parts of the substrate, rendering them more susceptible to nucleophilic attack mdpi.com. This electronic activation is a key principle in catalysis. The position of the nitrogen atom is also crucial; a nitrogen at the 2-position, as in this compound, allows for the formation of a stable five-membered chelate ring with the aminomethyl group, a feature that is fundamental to its function as a bidentate ligand mdpi.com.

Contributions of the Aminomethyl Moiety in Reaction Mechanisms

The aminomethyl moiety (—CH₂NH₂) is not merely a structural linker but an active participant in reaction mechanisms. Its primary contribution is its ability to act in concert with the pyridine nitrogen to form a robust bidentate N,N-ligand. This chelation effect, where the ligand binds to a central metal atom at two points, results in a thermodynamically stable metal complex. The formation of this five-membered ring enhances the stability of the catalyst, preventing ligand dissociation and promoting efficient catalytic turnover.

The amine group itself can also be directly involved in reactions. As a primary amine, it is nucleophilic and can participate in condensation reactions, for example, with carbonyl compounds like acenaphthenequinone to form imines mdpi.com. In catalytic processes, the N-H bonds of the coordinated aminomethyl group can engage in hydrogen bonding with substrates or other reagents, helping to orient them correctly within the catalytic pocket for a selective transformation.

Kinetic Analysis of Reaction Rates and Orders

While specific kinetic data for reactions involving this compound are not extensively detailed in the literature, the methodology for such analyses is well-established. Kinetic studies are crucial for supporting or refuting proposed reaction mechanisms. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, a rate law can be determined. This provides information on the reaction order with respect to each component, indicating which species are involved in the rate-determining step.

For example, in studies of gas-phase thermal decompositions, reaction kinetics are often measured using flow reactors coupled with gas chromatography mdpi.com. Such experiments allow for the determination of the Arrhenius parameters—activation energy (Ea) and the pre-exponential factor (A)—which provide deep insight into the energy requirements and the nature of the transition state mdpi.com. The additivity effect of substituents, such as methyl groups, on these kinetic parameters has been observed, demonstrating a linear relationship between structure and reactivity mdpi.com. This type of quantitative structure-activity relationship is a powerful tool in mechanistic chemistry.

Table 2: Illustrative Arrhenius Parameters from a Kinetic Study of a Thermal Decomposition This table demonstrates the kind of data obtained from kinetic analysis, based on a study of tetroxane derivatives mdpi.com.

| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |

| FDP | 34.6 ± 1.2 | 1.8 x 10¹³ |

| DMT | 31.6 ± 1.0 | 2.5 x 10¹¹ |

| ACDP | 27.5 ± 0.9 | 1.0 x 10¹⁰ |

Stereochemical Control and Chiral Induction Mechanisms

The structural features of this compound make it and its derivatives excellent candidates for use in asymmetric catalysis, where the goal is to control the stereochemical outcome of a reaction. The bulky tert-butyl group exerts a significant steric influence, which is a powerful tool for modulating the affinity and selectivity of a catalyst nih.gov. By creating a sterically hindered environment around a metal center, the ligand can force substrates to approach from a specific direction, leading to the preferential formation of one enantiomer over the other.

This principle is effectively demonstrated in the application of chiral pyridine-based ligands in asymmetric synthesis. For instance, chiral pyridine-aminophosphine ligands have been used in the iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines, achieving excellent enantioselectivities (up to 99% ee) and diastereoselectivities nih.gov. Similarly, the enantioselective alkylation of 2-alkylpyridines has been achieved using chiral diamine ligands, where the aggregation state of the organolithium reagent, controlled by the chiral ligand, dictates the stereochemical outcome escholarship.org.

In these systems, the chiral information is transferred from the ligand to the product via a highly organized transition state. The combination of coordinating groups (pyridine, amine) and stereodirecting elements (chiral centers, bulky tert-butyl groups) work in concert to create an effective chiral pocket that is responsible for the high degree of stereochemical induction.

Table 3: Enantioselectivity in Asymmetric Reactions with Pyridine-Based Ligands This table provides examples of the high degree of stereochemical control achievable with chiral pyridine-based ligands in asymmetric catalysis nih.gov.

| Substrate Type | Chiral Ligand System | Enantiomeric Excess (ee) |

| Benchmark Olefin | Ir-Pyridine-Aminophosphine | >99% |

| Benzazepine (Cyclic Imine) | Ir-Pyridine-Aminophosphine | 97% |

| Benzodiazepine (Cyclic Imine) | Ir-Pyridine-Aminophosphine | 98% |

Applications in Coordination Chemistry and Homogeneous Catalysis

Design and Synthesis of Metal Ligands Based on the Compound Scaffold

Information unavailable in the reviewed literature.

Formation and Characterization of Transition Metal Complexes

Information unavailable in the reviewed literature.

Information unavailable in the reviewed literature.

Information unavailable in the reviewed literature.

Catalytic Activity in Organic Transformations

Information unavailable in the reviewed literature.

Information unavailable in the reviewed literature.

Information unavailable in the reviewed literature.

Carbon-Heteroatom Bond Formation

There is no available research specifically documenting the use of (4-(tert-Butyl)pyridin-2-yl)methanamine as a ligand in metal-catalyzed carbon-heteroatom bond formation reactions, such as C-N, C-O, or C-S coupling.

Dehydrogenation and Hydrogenation Processes

Similarly, the scientific literature lacks any studies on the application of metal complexes incorporating the this compound ligand for either dehydrogenation or hydrogenation reactions.

Influence of Ligand Steric and Electronic Parameters on Catalytic Performance

Due to the absence of catalytic studies involving this specific ligand, there is no experimental or computational data available to analyze the influence of the tert-butyl group's steric hindrance or the electronic properties of the pyridyl and amine moieties on catalytic activity, selectivity, or stability.

Catalyst Recycling and Immobilization Strategies

Consequently, without any established catalytic applications, no research has been conducted on the development of recycling or immobilization strategies for catalysts based on this compound.

Computational Chemistry and Advanced Theoretical Studies

Electronic Structure Calculations (e.g., DFT studies)

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties. For related substituted pyridines, DFT studies are often used to determine optimized geometries, Mulliken charges, and frontier molecular orbital (HOMO-LUMO) energy gaps. researchgate.netresearchgate.net These calculations help in elucidating the molecule's kinetic stability, reactivity, and optical polarizability. researchgate.net However, specific DFT studies detailing the electronic structure of (4-(tert-Butyl)pyridin-2-yl)methanamine, including its molecular orbitals and electrostatic potential maps, are not documented in the searched scientific literature.

Conformational Analysis and Energy Minimization

Conformational analysis is employed to identify the most stable three-dimensional arrangements of a molecule. This involves calculating the potential energy of various conformers to find the global energy minimum. For flexible molecules like this compound, which has rotatable bonds connecting the aminomethyl group and the tert-butyl group to the pyridine (B92270) ring, multiple low-energy conformations are possible. Techniques like molecular mechanics (MM2) or quantum mechanical methods are used to perform these analyses. upenn.edu While extensive conformational analyses have been performed on various cyclohexane (B81311) derivatives and other complex molecules to understand substituent effects, sapub.org specific studies that map the potential energy surface and identify the most stable conformers of this compound are not available in the reviewed literature.

Reaction Mechanism Modeling and Energy Profile Mapping

Theoretical modeling of reaction mechanisms allows for the exploration of potential chemical transformations, transition states, and reaction energy profiles. This is invaluable for predicting reaction outcomes and designing synthetic pathways. For many organic molecules, computational chemistry is used to map the intricate steps of a reaction, providing insight into the energies of intermediates and transition states. Despite the utility of these methods, there are no specific published studies that model reaction mechanisms involving this compound or map its energy profiles for specific transformations.

Prediction of Spectroscopic Parameters and Reactivity

Computational methods are powerful tools for predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies (FT-IR), which can aid in the structural characterization of a compound. Time-dependent DFT (TD-DFT) can be used to simulate electronic excitation energies and UV-Vis spectra. researchgate.net Furthermore, reactivity descriptors derived from electronic structure calculations, like Fukui functions or local softness, can predict the most likely sites for electrophilic or nucleophilic attack. While these predictive tools are well-established, specific computational predictions of the spectroscopic parameters or detailed reactivity analysis for this compound have not been reported in the available literature.

Ligand-Metal Binding Energy Calculations

The pyridine and aminomethyl groups in this compound make it a potential bidentate ligand for metal ions. Computational chemistry can be used to calculate the binding energy and geometry of metal complexes, providing insight into their stability and electronic properties. Such calculations are critical in the field of coordination chemistry and catalyst design. nih.govnih.gov Studies on related pyridyl-containing ligands have utilized DFT to explore their coordination with various metals. nih.govresearchgate.net However, specific calculations determining the binding energies and preferred coordination modes of this compound with different metal ions are absent from the scientific literature reviewed.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational changes, interactions with solvents, and behavior in larger biological systems. MD simulations can reveal how a molecule like this compound behaves in different environments, such as in aqueous solution or near a biological receptor. This information is particularly valuable in drug discovery and materials science. Despite the broad applicability of MD simulations, there are no specific studies in the reviewed literature that report on the molecular dynamics of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques, advanced pulse sequences)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like (4-(tert-Butyl)pyridin-2-yl)methanamine. It provides precise information about the chemical environment of individual atoms.

¹H NMR Spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, tert-butyl (pyridin-2-ylmethyl)carbamate, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the pyridine (B92270) ring protons, the methylene (B1212753) protons, and the tert-butyl protons. For instance, the pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by their position relative to the nitrogen atom and the other substituents. The methylene protons adjacent to the amino group would likely appear as a singlet or a multiplet in the range of δ 3.5-4.5 ppm, while the nine equivalent protons of the tert-butyl group would present as a sharp singlet around δ 1.3 ppm.

¹³C NMR Spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm). The carbon of the methylene group would be expected in the aliphatic region, typically between δ 40-60 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would have characteristic shifts around δ 35 ppm and δ 30 ppm, respectively. For comparison, the ¹³C NMR spectrum of tert-butyl (pyridin-2-ylmethyl)carbamate shows signals at δ 157.65, 156.05, 148.95, 136.66, 122.10, 121.56, 79.29, 45.68, and 28.34 ppm, corresponding to the various carbon atoms in the molecule.

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity within the molecule.

COSY spectra would show correlations between protons that are coupled to each other, helping to trace out the proton networks within the pyridine ring.

HSQC spectra would reveal one-bond correlations between protons and their directly attached carbon atoms.

HMBC spectra would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as linking the methylene group to the correct position on the pyridine ring and confirming the position of the tert-butyl group.

Advanced Pulse Sequences can be employed to further refine the structural assignment and obtain more detailed information, such as determining coupling constants with higher accuracy or observing weaker, long-range correlations.

| ¹H NMR (Predicted) of this compound | |

| Chemical Shift (ppm) | Multiplicity |

| ~ 8.4 | d |

| ~ 7.5 | d |

| ~ 7.2 | s |

| ~ 3.9 | s |

| ~ 1.3 | s |

| ¹³C NMR (Predicted) of this compound |

| Chemical Shift (ppm) |

| ~ 160 |

| ~ 158 |

| ~ 148 |

| ~ 121 |

| ~ 118 |

| ~ 47 |

| ~ 35 |

| ~ 30 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₆N₂), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula.

Fragmentation Pathway Analysis , typically performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of the tert-butyl group as a stable carbocation, resulting in a prominent peak at [M-57]⁺.

Cleavage of the C-C bond between the pyridine ring and the methylene group, leading to the formation of a pyridinylmethyl cation or a related fragment.

Fragmentation of the pyridine ring itself under higher energy conditions.

The analysis of these fragmentation patterns helps to confirm the connectivity of the different structural motifs within the molecule.

| HRMS Data (Theoretical) for C₁₀H₁₆N₂ | |

| Calculated Mass [M+H]⁺ | 165.1386 |

| Measured Mass [M+H]⁺ | Would be determined experimentally |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic pyridine ring and the aliphatic methylene and tert-butyl groups, observed between 2850-3100 cm⁻¹.

C=N and C=C stretching vibrations of the pyridine ring, which would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

N-H bending of the amine group, usually found around 1600 cm⁻¹.

C-H bending vibrations for the methylene and tert-butyl groups in the 1350-1470 cm⁻¹ region.

Raman Spectroscopy is a complementary technique to IR spectroscopy. For substituted pyridines, Raman spectra are often dominated by the ring breathing and stretching modes, providing a characteristic fingerprint of the substitution pattern. The symmetric vibrations of the tert-butyl group would also be expected to give a strong Raman signal.

| Key IR Absorption Bands (Predicted) | |

| Frequency (cm⁻¹) | Vibrational Mode |

| 3300-3500 | N-H stretch (amine) |

| 2850-3100 | C-H stretch (aromatic/aliphatic) |

| ~1600 | N-H bend (amine) |

| 1400-1600 | C=N, C=C stretch (pyridine) |

| Crystallographic Data (Hypothetical) | |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ (To be determined) |

| Bond Lengths (Å) | e.g., C-N, C-C (To be determined) |

| Bond Angles (°) | e.g., C-N-C (To be determined) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

This compound is a chiral molecule due to the presence of the aminomethyl group on the pyridine ring. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light.

If the compound is resolved into its enantiomers, ECD spectroscopy can be used to:

Determine the absolute configuration of each enantiomer by comparing the experimental ECD spectrum with theoretical calculations.

Determine the enantiomeric excess (ee) of a non-racemic mixture. The intensity of the ECD signal is directly proportional to the enantiomeric excess.

The ECD spectrum would show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores in the molecule, primarily the substituted pyridine ring.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. For this compound, with the molecular formula C₁₀H₁₆N₂, the theoretical elemental composition can be calculated. Experimental elemental analysis of a pure sample should yield values that are in close agreement with the theoretical percentages, typically within ±0.4%, thus confirming the stoichiometry of the compound.

| Elemental Analysis for C₁₀H₁₆N₂ | ||

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 73.12 | To be determined |

| Hydrogen (H) | 9.82 | To be determined |

| Nitrogen (N) | 17.06 | To be determined |

Conclusion and Future Academic Research Perspectives

Synthesis and Reactivity Contributions of the Chemical Compound

Synthesis: The synthesis of (4-(tert-Butyl)pyridin-2-yl)methanamine can be approached through several established and emerging methodologies in heterocyclic chemistry. A conventional and reliable route involves the catalytic hydrogenation of the corresponding nitrile, 4-(tert-butyl)pyridine-2-carbonitrile. This reduction is typically achieved using catalysts like Raney Nickel in a methanolic ammonia (B1221849) solution, a method proven effective for analogous structures such as 2-cyano-4-methyl pyridine (B92270). prepchem.com

Modern synthetic strategies offer more sophisticated pathways. The pyridine core, substituted with the tert-butyl group, can be assembled using multi-component reactions or transition-metal-catalyzed cross-coupling reactions. bcrcp.ac.innih.gov Following the construction of the pyridine ring, advanced C-H functionalization techniques could be employed to introduce the aminomethyl group at the C-2 position, representing a more atom-economical approach. nih.govorganic-chemistry.org

Reactivity: The reactivity profile of this compound is dictated by its three key structural components: the pyridine ring, the primary aminomethyl group, and the tert-butyl substituent.

Pyridine and Amine Moieties: The pyridine nitrogen and the exocyclic primary amine nitrogen work in concert, making the molecule an excellent bidentate N,N'-donor ligand. This picolylamine framework is well-known for forming stable five-membered chelate rings with a wide array of transition metal ions. nih.govlookchem.com The primary amine is also a site for further functionalization, such as alkylation or acylation, allowing for the synthesis of more complex derivative ligands.

Influence of the tert-Butyl Group: The tert-butyl group at the 4-position exerts a notable influence. Electronically, as an alkyl group, it has a weak electron-donating effect, which slightly increases the basicity of the pyridine nitrogen. Kinetically, its significant steric bulk is its most important feature. This bulk can hinder intermolecular interactions and influence the regioselectivity of reactions on the pyridine ring. numberanalytics.com In coordination chemistry, this steric hindrance profoundly impacts the geometry of the resulting metal complexes. stackexchange.com

| Compound | Substituent at C4 | Predicted Relative Basicity | Key Steric Influence | Solubility in Nonpolar Solvents |

|---|---|---|---|---|

| 2-Picolylamine | -H | Baseline | Low | Moderate |

| (4-Methylpyridin-2-yl)methanamine | -CH₃ | Slightly Increased | Low-Moderate | Moderate-High |

| This compound | -C(CH₃)₃ | Slightly Increased | High | High |

Emerging Opportunities in Ligand Design and Catalysis

The structure of this compound is exceptionally well-suited for applications in ligand design and homogeneous catalysis. The bulky tert-butyl group can create a defined steric environment around a coordinated metal center, which can be exploited to control catalytic selectivity. researchgate.netacs.org

Metal complexes derived from this ligand are promising candidates for a variety of catalytic transformations:

Polymerization and Oligomerization: Nickel and palladium complexes bearing bulky pyridine-based ligands have shown high activity in ethylene (B1197577) polymerization and oligomerization. acs.orgresearchgate.net The steric profile of the tert-butyl group could influence the rate of chain transfer, thereby controlling the molecular weight of the resulting polymer.

Hydrogenation and Hydroformylation: Pyridine-based ligands are utilized in catalysts for hydrogenation and hydroformylation reactions. alfachemic.com The steric and electronic properties imparted by the tert-butyl group could enhance the activity and selectivity of rhodium or ruthenium catalysts in these processes.

Cross-Coupling Reactions: The stability of palladium complexes with N,N'-donor ligands makes them suitable for various cross-coupling reactions. The bulk of this ligand could promote the reductive elimination step and stabilize the active catalytic species.

The introduction of chirality, for instance by resolving the amine or by synthesizing derivatives with a chiral backbone, could open the door to asymmetric catalysis, a field of immense importance. researchgate.netrsc.orgresearchgate.net

Unexplored Mechanistic Pathways and Theoretical Applications

The unique steric properties of this compound invite investigations into novel reaction mechanisms and theoretical models. The bulky substituent may stabilize metal centers in unusual oxidation states or coordination geometries, potentially enabling catalytic cycles that are inaccessible with less hindered ligands. illinois.edu

Theoretical and Computational Studies: This compound is an excellent subject for theoretical investigation using computational tools like Density Functional Theory (DFT). nih.govekb.eg Such studies could provide deep insights into its properties and behavior. Key areas for theoretical exploration include:

Electronic Structure Analysis: Calculating the molecular orbital energies (HOMO/LUMO) and electrostatic potential to quantify the electronic effects of the tert-butyl group. researchgate.net

Coordination Chemistry Modeling: Simulating the structures and binding energies of its complexes with various transition metals (e.g., Fe, Co, Ni, Cu, Pd, Pt) to predict their stability and preferred geometries. nih.govyoutube.com

Reaction Mechanism Elucidation: Mapping the potential energy surfaces of catalytic reactions to understand the role of the ligand. This can help rationalize experimentally observed selectivity and guide the design of more efficient catalysts by calculating the energy barriers of transition states.

| Area of Study | Computational Method | Predicted Outcome/Insight |

|---|---|---|

| Ligand Basicity | Proton Affinity Calculation | Quantitative pKa prediction, comparison with other substituted pyridines. |

| Metal Complex Geometry | Geometry Optimization | Prediction of bond lengths, bond angles, and steric-induced distortions. |

| Catalytic Selectivity | Transition State Search (e.g., QST2/3) | Energy differences between competing reaction pathways (e.g., regio- or enantioselectivity). |

Future Directions in Heterocyclic Amine Research and Compound Utilization

Looking forward, this compound and its derivatives are poised to contribute to several cutting-edge areas of chemical science. The broader field of heterocyclic amine research is continuously evolving, with a focus on sustainability, materials science, and medicine. nih.govresearchgate.netnih.gov

Sustainable Chemistry: A major trend is the replacement of precious metal catalysts (like palladium and rhodium) with catalysts based on more abundant and less toxic metals, such as iron, copper, and nickel. unimi.itresearchgate.net This compound could serve as a robust ligand to stabilize these earth-abundant metals for a new generation of green catalysts.

Materials Science: As a functional building block, this molecule could be incorporated into Metal-Organic Frameworks (MOFs) or coordination polymers. tandfonline.com The tert-butyl groups could line the pores of the material, creating a hydrophobic environment and controlling guest access, which is useful for applications in gas storage or separation. It could also be used to functionalize surfaces, such as graphene, to create new hybrid materials. acs.org

Medicinal Chemistry: Pyridine and amine scaffolds are ubiquitous in pharmaceuticals. nih.govelsevier.comnih.gov While this article excludes therapeutic details, the compound serves as a versatile synthon. Its structural motifs can be found in molecules designed as enzyme inhibitors or receptor modulators, making it a valuable starting point for drug discovery programs.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for producing (4-(tert-Butyl)pyridin-2-yl)methanamine with high purity?

Methodological Answer:

- Key Steps :

- Substrate Selection : Start with tert-butyl-substituted pyridine precursors, such as 3-bromo-4-methylpyridine, to ensure regioselective functionalization .

- Amination : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives under inert atmospheres (argon/nitrogen) to introduce the methanamine group .

- Reaction Optimization :

- Temperature : Maintain 140°C for efficient coupling .

- pH Control : Neutral to slightly basic conditions (pH 7–8) minimize side reactions .

- Catalysts : Bis(triphenylphosphine)palladium(II) dichloride enhances yield .

4. Purification : Employ silica gel chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product . - Validation : Confirm purity (>95%) via HPLC and structural integrity via H/C NMR .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Use H NMR to verify tert-butyl proton signals (δ ~1.3 ppm, singlet) and pyridine ring protons (δ 7.5–8.5 ppm) .

- C NMR confirms quaternary carbons in the tert-butyl group (δ ~30–35 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]) and fragments to validate the molecular formula .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; the compound is stable up to 150°C but degrades with strong acids/bases .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent oxidation .

- Reactivity Precautions : Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the tert-butyl group or protonate the amine .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Geometry Optimization : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to model the molecule .

- Electronic Properties : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. The pyridine ring and amine group are reactive hotspots .

- Thermochemistry : Estimate bond dissociation energies (BDEs) for the tert-butyl group to assess stability under thermal stress .

Q. What structure-activity relationships (SAR) guide the modification of this compound for enhanced biological activity?

Methodological Answer:

- Substituent Effects :

- tert-Butyl Group : Increases lipophilicity, improving membrane permeability in cellular assays .

- Pyridine Ring : Modifications at the 4-position (e.g., fluorination) enhance hydrogen bonding with target proteins .

- Derivatization Strategies :

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., KD values) .

- Molecular Docking : Simulate interactions with active sites (e.g., CYP450 enzymes) to identify key residues .

- Reaction Pathways : The amine group participates in Schiff base formation or Michael additions, enabling covalent modification of targets .

Q. How can researchers resolve contradictions in experimental data (e.g., variable synthesis yields or spectral anomalies)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.